
Ethyl 2-(Boc-amino)-1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(Boc-amino)-1-naphthoate is a chemical compound that features a naphthalene ring substituted with an ethyl ester and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Boc-amino)-1-naphthoate typically involves the protection of the amino group with a Boc group followed by esterification. One common method involves the reaction of 2-amino-1-naphthoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid. This intermediate is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(Boc-amino)-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.
Reduction: LiAlH4 in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Naphthoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkylated derivatives.
Scientific Research Applications
Ethyl 2-(Boc-amino)-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the synthesis of peptide nucleic acids (PNAs) and other biomolecules.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(Boc-amino)-1-naphthoate primarily involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Ethyl 2-(Boc-amino)-1-naphthoate can be compared with other Boc-protected amino compounds such as:
Ethyl 2-(Boc-amino)-1-benzoate: Similar structure but with a benzene ring instead of a naphthalene ring.
Ethyl 2-(Boc-amino)-1-anthracenoate: Contains an anthracene ring, making it bulkier and more rigid.
Ethyl 2-(Boc-amino)-1-phenylacetate: Features a phenyl ring with an additional methylene group.
The uniqueness of this compound lies in its naphthalene ring, which provides a larger aromatic system compared to benzene and phenyl rings, potentially offering different reactivity and interaction properties .
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-5-22-16(20)15-13-9-7-6-8-12(13)10-11-14(15)19-17(21)23-18(2,3)4/h6-11H,5H2,1-4H3,(H,19,21) |
InChI Key |
HCRBLODCJWKDGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)

![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)

![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)
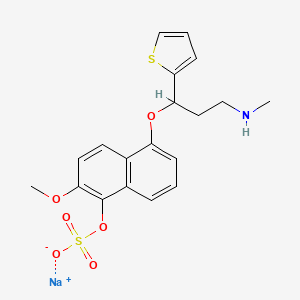
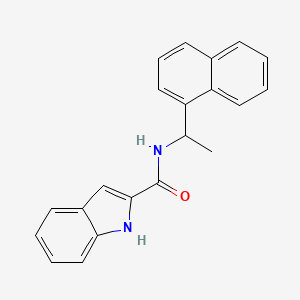
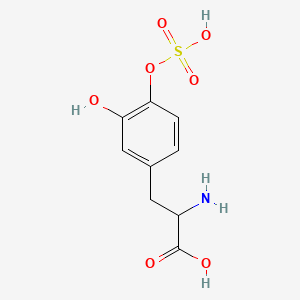
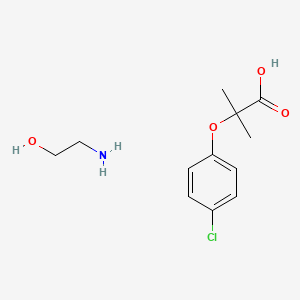
![[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12292473.png)
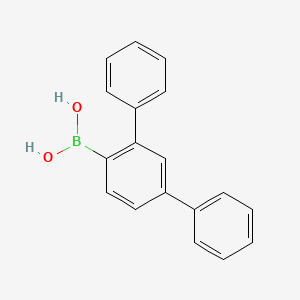
![3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)
![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)
